(R)-4-Benzyl-3-(fluoromethyl)morpholine
Overview
Description
®-4-Benzyl-3-(fluoromethyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the fourth position and a fluoromethyl group at the third position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(fluoromethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and benzylamine.
Nucleophilic Ring-Opening: The first step involves the nucleophilic ring-opening of ®-glycidol using benzylamine to form an intermediate.
Fluoromethylation: The intermediate is then subjected to fluoromethylation using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluoromethyl group at the third position.
Cyclization: The final step involves cyclization to form the morpholine ring, yielding ®-4-Benzyl-3-(fluoromethyl)morpholine.
Industrial Production Methods
Industrial production of ®-4-Benzyl-3-(fluoromethyl)morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-(fluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: N-oxides of ®-4-Benzyl-3-(fluoromethyl)morpholine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholine derivatives with various functional groups replacing the fluoromethyl group.
Scientific Research Applications
Chemistry
®-4-Benzyl-3-(fluoromethyl)morpholine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals
Biology
In biological research, ®-4-Benzyl-3-(fluoromethyl)morpholine is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature and fluorine content make it a valuable tool for investigating stereoselective processes and fluorine’s role in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific enzymes and receptors, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, ®-4-Benzyl-3-(fluoromethyl)morpholine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-(fluoromethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The fluoromethyl group enhances the compound’s binding affinity and stability, contributing to its overall biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-(Fluoromethyl)morpholine: Lacks the benzyl group at the fourth position, resulting in different chemical and biological properties.
®-4-Benzylmorpholine: Lacks the fluoromethyl group at the third position, affecting its reactivity and applications.
®-4-Benzyl-3-methylmorpholine: Contains a methyl group instead of a fluoromethyl group, leading to different chemical behavior and biological activity.
Uniqueness
®-4-Benzyl-3-(fluoromethyl)morpholine is unique due to the combination of its chiral morpholine ring, benzyl group, and fluoromethyl group. This combination imparts distinct chemical reactivity, biological activity, and stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3R)-4-benzyl-3-(fluoromethyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVOPAWVBJMTAO-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1CC2=CC=CC=C2)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707931 | |
Record name | (3R)-4-Benzyl-3-(fluoromethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-80-0 | |
Record name | (3R)-4-Benzyl-3-(fluoromethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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